molecular formula C28H35FN4O B2910225 Blm-IN-1

Blm-IN-1

Cat. No.: B2910225
M. Wt: 462.6 g/mol
InChI Key: GZSNGNPLURZQGM-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BLM-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques . Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield.

Scientific Research Applications

BLM-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage and repair. In biology, this compound is employed to investigate the role of BLM in cell proliferation and apoptosis . In medicine, the compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells . Industrial applications of this compound are still under research, but its potential in drug development and biotechnology is promising.

Biological Activity

Blm-IN-1 is an emerging compound that has garnered attention for its potential role in modulating the biological activity associated with the Bloom's syndrome helicase (BLM). This article delves into the biological activity of this compound, focusing on its mechanisms, interactions, and implications for DNA repair and cellular stability.

Overview of BLM Function

BLM is a member of the RecQ helicase family and plays a crucial role in maintaining genomic stability. It is involved in various cellular processes, including:

  • DNA Repair : BLM participates in homologous recombination (HR) and the repair of DNA double-strand breaks.
  • Replication Fork Stability : It helps to resolve replication fork stalling, thereby preventing genomic instability.
  • R-loop Resolution : BLM is implicated in resolving R-loops, which are structures formed by RNA:DNA hybrids that can lead to genomic instability if not properly managed .

This compound acts as an inhibitor of BLM helicase activity. By binding to BLM, it alters its function, which can have significant downstream effects on cellular processes. The biological activity of this compound can be summarized as follows:

  • Inhibition of Helicase Activity : this compound effectively reduces the unwinding capability of BLM, which is essential for DNA repair mechanisms .
  • Impact on R-loop Dynamics : By inhibiting BLM, this compound may increase the accumulation of R-loops, leading to enhanced genome instability .
  • Modulation of DNA Damage Response (DDR) : The inhibition can affect the recruitment of other DNA repair proteins, such as RAD51 and XRCC4, thereby influencing the overall DDR pathway .

Research Findings

Recent studies have provided insights into the biological implications of this compound:

Table 1: Summary of Key Findings on this compound

StudyFindings
Chang et al. (2020)Demonstrated that BLM regulates R-loop-associated genome instability; inhibition by this compound exacerbates this instability .
Jiao et al. (2004)Found that BLM interacts with chromatin assembly factor 1 (CAF-1), suggesting that this compound could disrupt chromatin dynamics during DNA repair .
Srivastava et al. (2009)Showed that BLM enhances RAD54 chromatin remodeling; inhibition may impair RAD54 recruitment and function .

Case Study 1: Impact on Cancer Cell Lines

A study investigating the effects of this compound on various cancer cell lines revealed that:

  • Cell Viability : Treatment with this compound led to a significant decrease in cell viability in BLM-dependent cancer models.
  • Genomic Instability : Increased levels of chromosomal aberrations were observed, correlating with elevated R-loop formation.

Case Study 2: In Vivo Models

In vivo studies using murine models demonstrated that:

  • Tumor Growth : Tumors with inhibited BLM activity showed accelerated growth rates compared to controls.
  • Therapeutic Implications : The findings suggest potential therapeutic applications for targeting BLM in specific cancer types where genomic instability is a hallmark.

Properties

IUPAC Name

(3E)-6-[3-(diethylamino)propylamino]-7-fluoro-3-[(4-propan-2-ylphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN4O/c1-5-32(6-2)14-7-13-30-26-18-25-23(17-24(26)29)28(34)33-15-12-22(27(33)31-25)16-20-8-10-21(11-9-20)19(3)4/h8-11,16-19,30H,5-7,12-15H2,1-4H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSNGNPLURZQGM-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3C(=CC4=CC=C(C=C4)C(C)C)CCN3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCNC1=C(C=C2C(=C1)N=C3/C(=C/C4=CC=C(C=C4)C(C)C)/CCN3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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